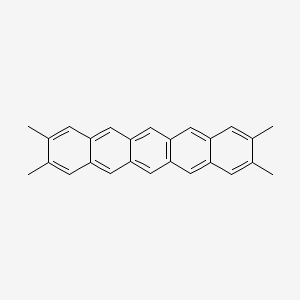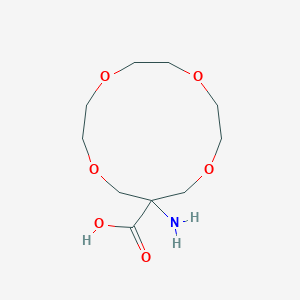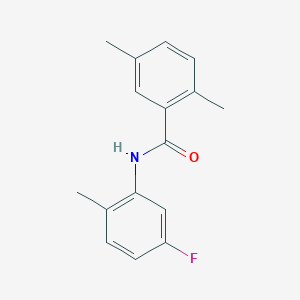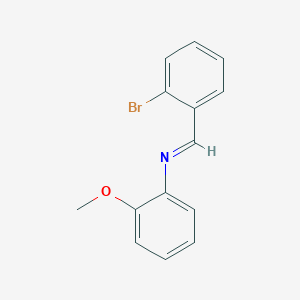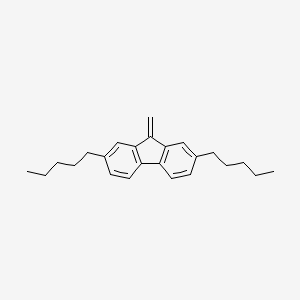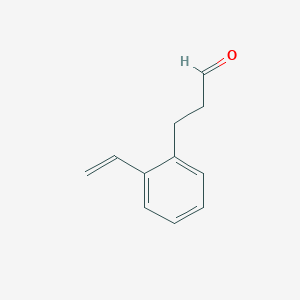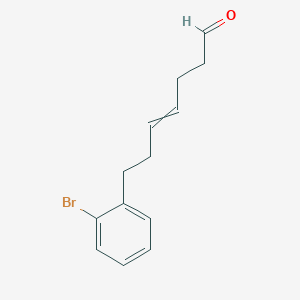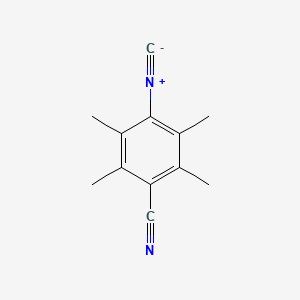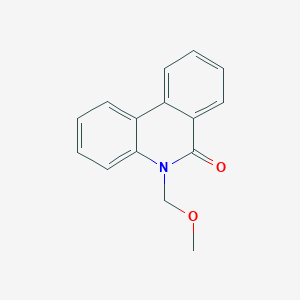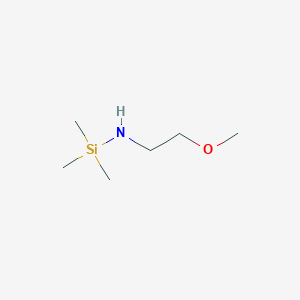
6-Heptyn-1-amine, N-(2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptyn-1-amine, N-(2-methylpropylidene)- is an organic compound with the molecular formula C10H17N. It is a derivative of heptyn-1-amine, where the amine group is modified with an N-(2-methylpropylidene) substituent. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyn-1-amine, N-(2-methylpropylidene)- typically involves the reaction of 6-heptyn-1-amine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between 6-heptyn-1-amine and isobutyraldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
On an industrial scale, the production of 6-Heptyn-1-amine, N-(2-methylpropylidene)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptyn-1-amine, N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction typically produces primary or secondary amines.
Applications De Recherche Scientifique
6-Heptyn-1-amine, N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Heptyn-1-amine, N-(2-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme kinetics and inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Heptyn-1-amine: The parent compound without the N-(2-methylpropylidene) modification.
6-Heptyn-1-amine, N-(2-methylpropyl)-: A similar compound with a different substituent on the amine group.
6-Heptyn-1-amine, N-(2-ethylpropylidene)-: Another derivative with a different alkylidene group.
Uniqueness
6-Heptyn-1-amine, N-(2-methylpropylidene)- is unique due to its specific structural modification, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the N-(2-methylpropylidene) group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
545377-78-4 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
N-hept-6-ynyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C11H19N/c1-4-5-6-7-8-9-12-10-11(2)3/h1,10-11H,5-9H2,2-3H3 |
Clé InChI |
SXNJMUPYQCCLRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=NCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
